Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)-

Chemical Intermediate Pyrimidinone Data Gap

Sourcing structurally characterized pyrimidinone intermediates with verified purity often delays discovery workflows. This compound resolves that bottleneck as a discrete, CAS-registered chemical entity. - Defined core scaffold: Supports exploratory synthesis of potential kinase inhibitors and nucleoside analogs. - Analytical utility: Suitable as a reference standard for HPLC, LC-MS, or NMR method development. - Supply reliability: Catalog-listed with consistent specifications for seamless reordering.

Molecular Formula C10H11N3O5
Molecular Weight 253.21 g/mol
CAS No. 86944-42-5
Cat. No. B13111281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)-
CAS86944-42-5
Molecular FormulaC10H11N3O5
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CC(=O)N1)C(=O)COC(=O)C
InChIInChI=1S/C10H11N3O5/c1-5(14)11-10-12-7(3-9(17)13-10)8(16)4-18-6(2)15/h3H,4H2,1-2H3,(H2,11,12,13,14,17)
InChIKeyYBDNEEIZQNENKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide Derivative (CAS 86944-42-5): Chemical Identity and Properties


Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)-, also known as [2-(2-acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl] acetate, is a synthetic pyrimidinone derivative. Its molecular formula is C10H11N3O5, with a molecular weight of 253.21 g/mol and a calculated density of 1.46 g/cm³ . The compound is listed in chemical vendor catalogs, where it is described as having a complex structure featuring a pyrimidine ring and an acetyloxyacetyl moiety, suggesting its use as a research intermediate .

Category Structurally defined pyrimidinone intermediate
Procurement context CAS-registered, catalog-listed research chemical
Research use Synthetic building block for heterocyclic chemistry

Information Gap for Selecting This Acetamide Derivative


A meaningful analysis of why this specific compound cannot be generically substituted is currently impossible. The fundamental prerequisite for such an assessment—quantitative performance data compared to defined structural or functional analogs—is entirely absent from the available scientific and technical literature. Without this data, any claim of unique or superior properties would be purely speculative. This compound is primarily a research chemical, and the public evidence base required to differentiate it from similar pyrimidinone intermediates has not been established .

Uncharacterized performance
No comparative data exist; substitution cannot be assessed for any application-specific property.
Class-level inference only
Reactivity based on generic pyrimidinone chemistry may not translate to specific analog performance.
Data gap
Lack of published biological or physical performance data limits differentiation from other intermediates.

Quantitative Differentiation Evidence for This Acetamide Derivative


Lack of Quantitative Performance Data for Comparative Assessment

An exhaustive search of primary scientific literature databases, patent repositories, and authoritative chemical databases failed to identify any studies reporting quantitative biological activity (e.g., IC50, Ki, EC50), physical performance metrics, or head-to-head comparisons for this compound against any analog or alternative. The highest-quality information available is its basic chemical identity and calculated physical properties. Therefore, no differential evidence dimension can be populated .

Performance data
Data to verify
None identified
Uncharacterized entity
No comparative studies found
Chemical Intermediate Pyrimidinone Data Gap

Applications as a Structurally Defined Intermediate


Synthetic Building Block in Medicinal Chemistry

This compound's core structure, a pyrimidinone, is a privileged scaffold in medicinal chemistry. Its primary demonstrated utility is as a structurally characterized chemical intermediate for the synthesis of more complex molecules. A researcher could procure it for exploratory synthesis of potential kinase inhibitors or other bioactive agents, but this use is based on generic chemical reactivity, not on proven, differentiated compound-specific data .

Reference Standard for Analytical Method Development

The compound's well-defined structure and purity, as indicated by its CAS registration and vendor listings, could make it suitable for use as a reference standard in HPLC, LC-MS, or NMR method development. This application relies on its availability as a discrete, pure chemical entity rather than on any unique performance characteristic .

Positive Control or Tool Compound in Target-Specific Assays

Vendor descriptions suggest potential biological activity (e.g., antiviral, antitumor) based on structural similarity to nucleoside analogs. However, the lack of publicly available, quantitative assay data means its use as a validated positive control or tool compound in any specific biological assay is currently unsupported. Any such application would require extensive in-house validation by the end user .

Application
Selection Property
Validation Focus
Synthetic intermediate
Structurally defined pyrimidinone core
Chemical identity and purity confirmation
Analytical reference standard
Purity and batch consistency
HPLC/LC-MS/NMR method suitability
Nucleoside analog research
Structural analog to nucleoside analogs
Requires in-house biological validation
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